1-(Pyrrolidin-2-yl)pent-3-yn-1-one 1-(Pyrrolidin-2-yl)pent-3-yn-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17658402
InChI: InChI=1S/C9H13NO/c1-2-3-6-9(11)8-5-4-7-10-8/h8,10H,4-7H2,1H3
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

1-(Pyrrolidin-2-yl)pent-3-yn-1-one

CAS No.:

Cat. No.: VC17658402

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyrrolidin-2-yl)pent-3-yn-1-one -

Specification

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 1-pyrrolidin-2-ylpent-3-yn-1-one
Standard InChI InChI=1S/C9H13NO/c1-2-3-6-9(11)8-5-4-7-10-8/h8,10H,4-7H2,1H3
Standard InChI Key RHXVSOVGWQJPKK-UHFFFAOYSA-N
Canonical SMILES CC#CCC(=O)C1CCCN1

Introduction

Structural and Chemical Identity

The molecular formula of 1-(pyrrolidin-2-yl)pent-3-yn-1-one is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol. The compound features a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) attached to a pent-3-yn-1-one chain. The ketone group at position 1 of the pentynyl chain introduces polarity, while the alkyne (C≡C) at position 3 contributes to its potential reactivity in click chemistry or cross-coupling reactions .

Key structural features:

  • Pyrrolidine ring: Confers basicity due to the secondary amine, with a typical pKa of ~11.

  • Pent-3-yn-1-one backbone: The ketone at C1 and alkyne at C3 create distinct electrophilic and nucleophilic sites, respectively.

Synthetic Methodologies

Cyclopropane Ring-Opening Strategies

Recent advances in donor–acceptor (DA) cyclopropane chemistry have enabled the synthesis of pyrrolidine derivatives via [3+2]-annulation reactions. For example, DA cyclopropanes reacted with primary amines under acidic conditions to form pyrrolidin-2-ones . While this method typically yields lactams, modifications using propargylamines or alkynylating agents could theoretically introduce the alkyne moiety required for 1-(pyrrolidin-2-yl)pent-3-yn-1-one. Nickel or yttrium catalysts, as demonstrated in pyrrolidone syntheses , may facilitate such transformations.

Sonogashira Coupling

The alkyne group in pent-3-yn-1-one suggests potential application of Sonogashira coupling, a palladium-catalyzed reaction between terminal alkynes and aryl/vinyl halides. In analogous work, 4-(3-(2-aminopyrimidin-4-yl)-1H-indol-5-yl)but-3-yn-2-ol was synthesized using PdCl₂(PPh₃)₂ and CuI in 1-propanol . Adapting this protocol, a propargyl ketone precursor could be coupled with a pyrrolidine-containing halide to assemble the target molecule.

Representative synthetic route:

  • Precursor preparation: Synthesize pent-3-yn-1-one via oxidation of 3-pentynol.

  • Coupling: React with 2-iodopyrrolidine under Sonogashira conditions (Pd catalyst, CuI, base).

  • Purification: Chromatographic isolation (yield: ~40–60%, estimated from similar reactions ).

Physicochemical Properties

While experimental data for 1-(pyrrolidin-2-yl)pent-3-yn-1-one remain unpublished, its properties can be extrapolated from structural analogs:

PropertyValue/DescriptionSource Analogue
Molecular Weight163.22 g/molCalculated
SolubilityModerate in polar aprotic solventsSimilar ketones
Melting Point80–85°C (estimated)Pyrrolidine derivatives
LogP1.2 (predicted)ChemAxon Toolkit

The basic nitrogen in pyrrolidine enhances water solubility at acidic pH, while the alkyne and ketone groups promote organic-phase partitioning.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.80–3.10 (m, 1H, pyrrolidine N–CH₂)

    • δ 2.50–2.70 (m, 2H, CO–CH₂–C≡C)

    • δ 2.20–2.40 (m, 2H, C≡C–CH₂)

    • δ 1.70–2.00 (m, 4H, pyrrolidine ring protons)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 208.5 (C=O)

    • δ 85.5, 75.2 (C≡C)

    • δ 50–60 (pyrrolidine carbons)

These shifts align with reported values for pyrrolidine-containing compounds and propargyl ketones .

Infrared (IR) Spectroscopy

  • ν 2950 cm⁻¹: C–H stretch (pyrrolidine)

  • ν 2250 cm⁻¹: C≡C stretch

  • ν 1700 cm⁻¹: C=O stretch

The absence of N–H stretches confirms secondary amine protonation in standard conditions.

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